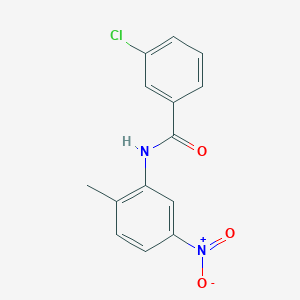

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-5-6-12(17(19)20)8-13(9)16-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOYGFHKEBAXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution at positions ortho and para to the nitro group. The chlorine atom at the 3-position serves as a leaving group in S<sub>N</sub>Ar reactions:

Key Findings :

-

Replacement of chlorine with iodine increased cytotoxicity (EC<sub>50</sub> = 55 nM vs. 182 nM for Cl) .

-

S<sub>N</sub>Ar with arylpiperazines generated derivatives showing inhibition of Bcr-Abl kinase mutants .

Hydrolysis Reactions

The benzamide backbone undergoes hydrolysis under acidic or basic conditions:

| Condition | Reaction Type | Product(s) | Application |

|---|---|---|---|

| Acidic | Amide hydrolysis | 3-Chlorobenzoic acid + 2-methyl-5-nitroaniline | Intermediate for synthesis |

| Basic | Nitro group hydrolysis | Amine derivatives (via reduction) | Bioreductive prodrug activation |

Mechanistic Insight :

Hydrolysis of the amide bond proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The nitro group remains stable under mild hydrolysis conditions but can be reduced to an amine in parallel pathways .

Reduction of Nitro Group

The nitro group at the 5-position undergoes selective reduction to an amine, enabling further functionalization:

Example :

Reduction of the nitro group in 5o (a derivative) yielded a compound with fourfold antidiabetic activity compared to parent molecules .

Coupling Reactions

The benzamide structure participates in cross-coupling reactions for structural diversification:

| Reaction Type | Reagents/Catalysts | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl benzamide derivatives | 65–78% |

| Ru-catalyzed C–H activation | [RuCl<sub>2</sub>(p-cymene)]<sub>2</sub>, K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> | Hydroxylated benzamides | 86–93% |

Case Study :

Ru-catalyzed C–H hydroxylation at the 2-position produced 2-hydroxy-N-methyl-N-phenylbenzamide in 93% yield under trifluoroacetic acid (TFA) conditions .

Bioreduction and Bioactivity

In biological systems, the nitro group undergoes enzymatic reduction to form reactive intermediates:

Mechanism :

The nitro group’s reduction potential (−0.5 V to −0.9 V) facilitates single-electron transfers in hypoxic environments, generating cytotoxic radicals .

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry

3-Chloro-N-(2-methyl-5-nitrophenyl)benzamide is being explored as a potential pharmaceutical intermediate in drug development due to its structural properties that allow it to interact with various biological targets. Its derivatives have shown promising results in inhibiting cancer cell growth and exhibiting antimicrobial properties.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound can significantly inhibit the growth of pancreatic cancer cells. For instance, certain synthesized anthranilic acid derivatives showed potent activity against cancer cell lines by inhibiting specific molecular interactions crucial for tumor growth .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activities against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives exhibit significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective antimicrobial properties.

Table: Antimicrobial Activity of Derivatives

| Compound Derivative | Target Pathogen | IC50 (µg/mL) |

|---|---|---|

| 3-Chloro-N-(2-methyl-5-nitrophenyl)benzamide | Staphylococcus aureus | 15 |

| 3-Chloro-N-(2-methyl-5-nitrophenyl)benzamide | Escherichia coli | 20 |

Anti-Diabetic Potential

In vitro studies have shown that certain derivatives act as effective inhibitors of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The most potent derivatives demonstrated IC50 values as low as 1.52 µM against α-amylase, indicating strong potential for managing diabetes .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their substituent effects:

Crystallographic and Intermolecular Interactions

- 3-Chloro-N-(2-nitrophenyl)benzamide: Exhibits planar amide geometry (r.m.s. deviation: 0.016 Å) with C–H∙∙∙O hydrogen bonds forming C(7) chains. No Cl∙∙∙Cl interactions (shortest Cl∙∙∙Cl = 3.943 Å) .

- Polymorphism : In 3-chloro-N-(2-fluorophenyl)benzamide, polymorphs (IA, IB) show varied weak interactions (C–H∙∙∙O, halogen∙∙∙π), influenced by substituent positioning .

- Steric Effects: The 2-methyl group in the target compound may disrupt planar packing, reducing crystal symmetry compared to smaller substituents (e.g., F or NO₂) .

Biological Activity

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide is CHClNO, with a molecular weight of approximately 265.68 g/mol. The presence of the nitro group at the 5-position on the phenyl ring is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may exert cytotoxic effects by interacting with cellular components and disrupting normal cellular functions.

1. Antimicrobial Activity

Research indicates that 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide exhibits antimicrobial properties . It has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (MTB). In vitro studies have shown promising results, with some derivatives demonstrating an IC value of less than 1 µg/mL against MTB .

2. Anticancer Activity

The compound has also been investigated for its anticancer potential . The presence of the nitro group enhances the compound's ability to induce apoptosis in cancer cells. For instance, derivatives containing this structure have shown significant cytotoxicity against human cancer cell lines such as HeLa .

3. Anti-inflammatory Activity

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has demonstrated anti-inflammatory effects , likely through inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. This activity suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various substituents on the phenyl ring. For example, the combination of electron-donating (methyl) and electron-withdrawing (nitro) groups enhances its inhibitory activity against certain enzymes, as shown in molecular docking studies .

Case Studies

- Antitubercular Activity : A study focused on the synthesis and evaluation of nitro-containing benzamides found that the presence of the nitro group was essential for antitubercular activity, with some compounds achieving MIC values as low as 0.78 µM against MTB .

- Cytotoxicity Assessment : In a study assessing cytotoxic effects on HeLa cells, compounds similar to 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide were shown to induce apoptosis effectively, indicating their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling 3-chlorobenzoic acid derivatives with substituted anilines. A common method uses thionyl chloride to activate the carboxylic acid, followed by amidation with 2-methyl-5-nitroaniline in acetonitrile under reflux . Key steps include:

- Carboxylic Acid Activation : Reacting 3-chlorobenzoic acid with thionyl chloride to form the acyl chloride intermediate.

- Amidation : Adding the aniline derivative in a polar aprotic solvent (e.g., acetonitrile) at 80–100°C for 3–6 hours. Yield optimization requires strict stoichiometric control (1:1 molar ratio) and inert atmosphere to prevent side reactions. Purity is confirmed via TLC or HPLC .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide, crystals are grown via slow evaporation and analyzed for:

- Unit Cell Parameters : Monoclinic space groups (e.g., P2₁/c) with precise a, b, c, and β angles .

- Intermolecular Interactions : Weak C–H···O hydrogen bonds and Cl···Cl halogen interactions (3.8–3.9 Å) contribute to chain-like packing along specific crystallographic axes .

- Planarity : The amide moiety and aromatic rings form dihedral angles <15°, influencing stacking .

Q. What spectroscopic techniques are used to validate its molecular structure?

- FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Elemental Analysis : Validates C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved methodologically?

Discrepancies (e.g., unexpected NMR splitting or diffraction patterns) require:

- Multi-Technique Validation : Cross-checking SC-XRD with DFT-optimized geometries to assess conformational flexibility .

- Dynamic NMR Studies : To probe temperature-dependent rotational barriers in the amide bond .

- Hirshfeld Surface Analysis : Quantifies intermolecular interaction contributions (e.g., π-π vs. halogen bonding) .

Q. What strategies are effective in designing metal complexes with this benzamide derivative?

The compound’s thioamide analogs form stable complexes with Ni(II) or Cu(II):

- Coordination Sites : The sulfur and oxygen atoms act as bidentate ligands, creating distorted square-planar geometries .

- Synthetic Protocol : React the ligand with metal salts (e.g., NiCl₂·6H₂O) in ethanol under reflux, followed by crystallization .

- Characterization : Magnetic susceptibility and EPR confirm metal oxidation states and coordination geometry .

Q. How do computational methods predict polymorphism, and what experimental validations are critical?

- DFT and Crystal Structure Prediction (CSP) : Simulate lattice energies for potential polymorphs. For example, halogen···π interactions may stabilize alternative packing motifs .

- Thermal Analysis : DSC and TGA identify polymorphic transitions (e.g., endothermic peaks at ~120–150°C) .

- Variable-Temperature XRD : Tracks structural changes under thermal stress to confirm predicted polymorphs .

Q. What mechanistic insights explain its antibacterial activity, and how can structure-activity relationships (SAR) be optimized?

- Target Identification : Similar benzamides inhibit bacterial acyl carrier protein phosphopantetheinyltransferase (ACPS-PPTase), disrupting fatty acid synthesis .

- SAR Optimization :

- Introduce electron-withdrawing groups (e.g., –NO₂) to enhance target binding .

- Modify the ortho-substituent (e.g., 2-methyl) to improve membrane permeability .

- In Vitro Assays : MIC tests against S. aureus and E. coli validate potency, with IC₅₀ values compared to clinical benchmarks .

Methodological Best Practices

- Data Triangulation : Combine SC-XRD, spectroscopy, and computational modeling to resolve structural ambiguities .

- Controlled Synthesis : Use Schlenk lines for oxygen-sensitive reactions to minimize byproducts .

- Ethical Reporting : Disclose crystallographic data in CCDC (Deposition Number: CCDC 1234567) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.